molecular formula C24H20F2N2O4 B11083875 1,3-bis(4-fluorobenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

1,3-bis(4-fluorobenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B11083875
M. Wt: 438.4 g/mol
InChI Key: RVZQDATVRPGJJF-UHFFFAOYSA-N
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Description

1,3-bis(4-fluorobenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two 4-fluorobenzyl groups attached to the quinazoline core, which is further substituted with two methoxy groups at positions 6 and 7. The compound’s structure imparts unique chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-fluorobenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of 4-Fluorobenzyl Groups: The final step involves the introduction of 4-fluorobenzyl groups through nucleophilic substitution reactions. This can be achieved by reacting the quinazoline core with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride) in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-fluorobenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can target the quinazoline core or the benzylic positions, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and various amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Benzyl alcohols, benzaldehydes, and carboxylic acids.

    Reduction: Reduced quinazoline derivatives and benzylic alcohols.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

1,3-bis(4-fluorobenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-bis(4-fluorobenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects.

    Pathways Involved: The compound can affect multiple signaling pathways, including those related to cell growth, apoptosis, and inflammation. Its interaction with molecular targets can lead to downstream effects that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(4-chlorobenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Similar structure with chlorine substituents instead of fluorine.

    1,3-bis(4-methylbenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Similar structure with methyl substituents instead of fluorine.

    1,3-bis(4-nitrobenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Similar structure with nitro substituents instead of fluorine.

Uniqueness

1,3-bis(4-fluorobenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20F2N2O4

Molecular Weight

438.4 g/mol

IUPAC Name

1,3-bis[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazoline-2,4-dione

InChI

InChI=1S/C24H20F2N2O4/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-3-7-17(25)8-4-15)24(30)28(23(19)29)14-16-5-9-18(26)10-6-16/h3-12H,13-14H2,1-2H3

InChI Key

RVZQDATVRPGJJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)OC

Origin of Product

United States

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